molecular formula C10H10O3 B049684 3-Chromanecarboxylic acid CAS No. 115822-57-6

3-Chromanecarboxylic acid

Cat. No.: B049684
CAS No.: 115822-57-6
M. Wt: 178.18 g/mol
InChI Key: UGAGZMGJJFSKQM-UHFFFAOYSA-N
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Description

3-Chromanecarboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Chroman-3-carboxylic acid, also known as chromane-3-carboxylic acid or 3-Chromanecarboxylic acid, is a compound that has been found to interact with various targetsFor instance, some derivatives have demonstrated anticancer activity , inhibition of interleukin 5 , monoamine oxidase inhibition , and affinity for adenosine receptors A2B .

Mode of Action

For example, some derivatives inhibit the activity of interleukin 5, a cytokine involved in the maturation and activation of eosinophils . Other derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

Chroman-3-carboxylic acid and its derivatives may affect various biochemical pathways. For instance, by inhibiting interleukin 5, some derivatives may impact the inflammatory response . Similarly, by inhibiting monoamine oxidase, other derivatives may affect neurotransmitter levels and thus influence neural signaling .

Pharmacokinetics

It’s worth noting that the compound’s solubility in water, which is influenced by the presence of hydroxyl and carboxyl groups in the molecule, could potentially impact its bioavailability .

Result of Action

For instance, some derivatives have demonstrated anticancer activity , while others have shown anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of chroman-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially impact its distribution within the body and its interaction with its targets . .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGZMGJJFSKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383680
Record name 3-Chromanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115822-57-6
Record name 3-Chromanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chroman-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 10.4 g of the methyl ester of 2H-1-benzopyran-3-carboxylic acid (Taylor et al., supra) in 50 ml of methanol containing 300 mg of 10% palladium-on-carbon catalyst was hydrogenated in a Parr apparatus for 1.5 hours, at an initial pressure of 44 psig. The mixture then was filtered through a Celite pad, the filtrate was stripped of solvent, and the product was vacuum distilled to give the methyl ester of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (2A), as a colorless liquid, bp: 86°-88° C. (0.01 Torr.).
[Compound]
Name
methyl ester
Quantity
10.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Customer
Q & A

Q1: What makes Chroman-3-carboxylic acid derivatives interesting for pharmaceutical research?

A1: Chroman-3-carboxylic acid derivatives have shown potential as inhibitors of ROCK2, a protein involved in various cellular processes. Specifically, the research highlights (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor []. This selectivity is important because it could lead to fewer side effects compared to drugs that inhibit multiple ROCK isoforms.

Q2: Are there any chemical reactions described in the research that utilize Chroman-3-carboxylic acid derivatives?

A2: Yes, one of the papers investigates the reaction of a specific derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, with the Reformatskii reagent obtained from bromotetrahydrofuran-2-one []. This reaction explores the chemical reactivity of the carboxylic acid group within the Chroman-3-carboxylic acid scaffold. Further details on the reaction products and their potential applications would require access to the full research article.

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